H-Lys-Asp-OH

Description

Structure

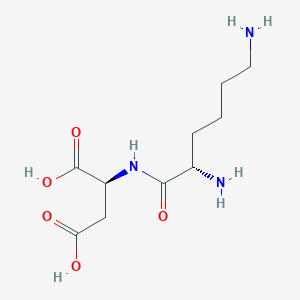

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O5/c11-4-2-1-3-6(12)9(16)13-7(10(17)18)5-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18)/t6-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOWSLJGLSUOME-BQBZGAKWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Lysylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20556-18-7 |

Source

|

| Record name | Lysylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

H-Lys-Asp-OH chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, purification, and characterization of the dipeptide H-Lys-Asp-OH.

Chemical Properties and Structure

This compound, also known as L-lysyl-L-aspartic acid, is a dipeptide composed of the amino acids L-lysine and L-aspartic acid linked by a peptide bond.[1] As a metabolite, it plays a role in various biological processes.[1]

Structure

The chemical structure of this compound features a primary amino group at the N-terminus (from lysine), a carboxyl group at the C-terminus (from aspartic acid), and the respective side chains of lysine (a butylamine group) and aspartic acid (a carboxymethyl group).

IUPAC Name: (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid[1]

Chemical Formula: C₁₀H₁₉N₃O₅[1]

Canonical SMILES: C(CCN)C--INVALID-LINK--O)C(=O)O">C@@HN[1]

Stereochemistry: The stereochemistry of the alpha-carbons of both amino acid residues is typically the L-configuration, as is common in biological systems.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| Molecular Weight | 261.28 g/mol | |

| Monoisotopic Mass | 261.13247072 Da | |

| Isoelectric Point (pI) | ~6.0 (Calculated) | |

| XLogP3-AA | -6.6 | |

| Hydrogen Bond Donor Count | 5 | |

| Hydrogen Bond Acceptor Count | 7 | |

| Rotatable Bond Count | 9 | |

| Topological Polar Surface Area | 156 Ų | |

| Solubility | Highly soluble in water (inferred) | |

| Physical Description | Solid |

Note on Isoelectric Point (pI) Calculation: The isoelectric point is the pH at which the net charge of the molecule is zero. For this compound, with two basic groups (α-amino and ε-amino of lysine) and two acidic groups (α-carboxyl and β-carboxyl of aspartic acid), the pI can be estimated by averaging the pKa values of the functional groups that are protonated/deprotonated around neutrality. The approximate pKa values are: α-COOH (~2.1), Asp side chain (~3.9), α-NH2 (~9.0), and Lys side chain (~10.5). The zwitterionic form with a net zero charge will exist between the pKa of the aspartic acid side chain and the α-amino group. Therefore, the pI is calculated as (3.9 + 9.0) / 2 = 6.45. However, considering the influence of the peptide bond and the proximity of the charges, the actual pI may vary slightly.

Experimental Protocols

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This compound can be efficiently synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Asp(OtBu)-Wang resin

-

Fmoc-Lys(Boc)-OH

-

Coupling agents: HBTU, HOBt

-

Activator base: DIPEA

-

Deprotection reagent: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

-

Precipitation solvent: Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the aspartic acid residue by treating the resin with 20% piperidine in DMF.

-

Amino Acid Coupling:

-

Dissolve Fmoc-Lys(Boc)-OH, HBTU, and HOBt in DMF.

-

Add DIPEA to activate the carboxyl group.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours.

-

-

Final Fmoc Deprotection: Remove the Fmoc group from the newly added lysine residue using 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Boc and OtBu).

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

-

Isolation and Drying: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified by RP-HPLC to obtain a high-purity product.

Materials:

-

Preparative RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Sample solvent: Mobile Phase A

Protocol:

-

Sample Preparation: Dissolve the crude this compound in Mobile Phase A.

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Injection: Inject the dissolved sample onto the column.

-

Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B.

-

Fraction Collection: Collect the fractions corresponding to the major peak.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Characterization: Mass Spectrometry and NMR

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is typically used.

-

Expected Results: A major peak corresponding to the protonated molecule [M+H]⁺ at m/z 262.14. Tandem MS (MS/MS) can be used to confirm the amino acid sequence through fragmentation analysis (b and y ions).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure and purity of the dipeptide.

-

Expected Results: The spectra will show characteristic peaks for the protons and carbons of the lysine and aspartic acid residues.

Biological Significance and Signaling Pathway

While this compound itself is not widely documented as a signaling molecule, the constituent amino acids are central to cellular metabolism. The aspartate metabolic pathway is a key anabolic route in plants and bacteria, leading to the synthesis of several essential amino acids, including lysine.

The Lys-Asp motif is also structurally important in proteins. The electrostatic interaction between the positively charged lysine side chain and the negatively charged aspartic acid side chain can form salt bridges, which contribute to the stabilization of protein tertiary structure. Furthermore, position-specific Asp-Lys pairing can influence the function of signal sequences and the topology of membrane proteins.

Aspartate Metabolic Pathway for Lysine Biosynthesis

The following diagram illustrates the simplified biosynthetic pathway from aspartate to lysine in plants. This pathway is subject to feedback regulation, primarily at the level of the enzyme aspartate kinase.

Conclusion

This compound is a dipeptide with well-defined chemical and structural properties. Its synthesis and purification can be reliably achieved through standard peptide chemistry techniques. While its direct role as a signaling molecule is not established, the biological importance of its constituent amino acids and the Lys-Asp motif in protein structure highlights its relevance in biochemical and pharmaceutical research. This guide provides a foundational understanding for professionals working with this and similar dipeptides.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Lysyl-Aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysyl-aspartic acid (Lys-Asp), a dipeptide composed of the basic amino acid lysine and the acidic amino acid aspartic acid, serves as a fundamental model for understanding peptide and protein biochemistry. Its simple structure, containing key ionizable groups, makes it an important subject for studies related to peptide solubility, stability, and charge characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of lysyl-aspartic acid, detailed experimental protocols for their determination, and insights into its potential biological relevance.

Core Physicochemical Characteristics

The physicochemical properties of lysyl-aspartic acid are dictated by its constituent amino acids, which impart a zwitterionic nature to the molecule. The presence of a free α-amino group, an ε-amino group on the lysine side chain, and two carboxyl groups (one α-carboxyl and one β-carboxyl on the aspartic acid side chain) governs its behavior in solution.

Molecular Structure and Weight

Lysyl-aspartic acid is a dipeptide formed from L-lysine and L-aspartic acid residues.[1]

Table 1: General Properties of Lysyl-Aspartic Acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉N₃O₅ | [2] |

| Molecular Weight | 261.28 g/mol | [1][2] |

| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid | [1] |

Isoelectric Point (pI) and pKa Values

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a dipeptide like lysyl-aspartic acid, the pI can be estimated from the pKa values of its ionizable groups. The relevant pKa values are those for the α-carboxyl group, the β-carboxyl group of the aspartic acid residue, the α-amino group, and the ε-amino group of the lysine residue.

Theoretical Calculation of pI: The pI of a peptide is calculated by averaging the pKa values of the two ionizable groups that bracket the neutral (zwitterionic) form. For Lys-Asp, the neutral species is bounded by the deprotonation of the second carboxyl group and the protonation of the first amino group.

Table 2: pKa Values of Constituent Amino Acids and Estimated pI of Lysyl-Aspartic Acid

| Ionizable Group | Approximate pKa Value |

| α-Carboxyl (Asp) | ~2.1 |

| β-Carboxyl (Asp side chain) | ~3.9 |

| α-Amino (Lys) | ~9.0 |

| ε-Amino (Lys side chain) | ~10.5 |

| Estimated Isoelectric Point (pI) | ~6.3 |

Note: The pKa values of ionizable groups in a peptide can be influenced by the local environment and may differ slightly from the values for the free amino acids. The estimated pI is an approximation.

Solubility

The solubility of peptides is highly dependent on their amino acid composition, sequence, and the pH and ionic strength of the solvent. Lysyl-aspartic acid, with its multiple charged groups, is expected to be soluble in aqueous solutions. The solubility of its constituent amino acid, L-aspartic acid, in water is approximately 5 mg/mL. The presence of both acidic and basic residues in Lys-Asp suggests that its solubility will be pH-dependent, with minimum solubility near its isoelectric point and increased solubility at more acidic or basic pH values. Salts can also influence solubility, with some salts exhibiting a "salting-in" effect that increases solubility.

Stability and Degradation

Peptide stability is a critical factor in their biological activity and therapeutic potential. The degradation of peptides can occur through various chemical pathways, including hydrolysis of the peptide bond and modifications of amino acid side chains.

For peptides containing aspartic acid, a common degradation pathway involves the formation of a cyclic imide intermediate, which can then hydrolyze to form either the original aspartyl linkage or an iso-aspartyl linkage. This process is influenced by pH, temperature, and the nature of the adjacent amino acid residues. The degradation of peptides with aspartyl residues can follow pseudo-first-order kinetics, with the rate being dependent on the ionization state of the aspartic acid side chain.

Experimental Protocols

Determination of Isoelectric Point by Titration

Methodology:

-

Sample Preparation: Prepare a 0.1 M solution of lysyl-aspartic acid in deionized water.

-

Acidification: Slowly add a standardized solution of 6 M HCl to the amino acid solution while stirring until the pH reaches approximately 2. Record the initial pH.

-

Titration: Titrate the acidified solution with a standardized 0.5 M NaOH solution. Record the pH and the volume of NaOH added at regular intervals.

-

Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa values correspond to the midpoints of the buffering regions. The isoelectric point (pI) is the pH at the equivalence point where the net charge of the molecule is zero.

Solid-Phase Peptide Synthesis (SPPS) of Lysyl-Aspartic Acid

Workflow for Solid-Phase Synthesis of H-Lys-Asp-OH:

Caption: Solid-phase synthesis workflow for lysyl-aspartic acid.

Detailed Protocol:

-

Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM).

-

Loading of the First Amino Acid (Asp): Dissolve Fmoc-Asp(OtBu)-OH and diisopropylethylamine (DIPEA) in DCM and add to the resin. Agitate for 1-2 hours. Cap any unreacted sites with methanol.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc protecting group from the aspartic acid residue.

-

Coupling of the Second Amino Acid (Lys): Activate Fmoc-Lys(Boc)-OH with a coupling reagent such as HBTU in the presence of DIPEA in DMF, and then add it to the deprotected resin. Agitate for 1-2 hours.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal lysine residue using 20% piperidine in DMF.

-

Cleavage and Global Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., trifluoroacetic acid/water/triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups (OtBu and Boc).

-

Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and NMR spectroscopy.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and characterization of peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of lysyl-aspartic acid in solution. The chemical shifts of the protons and carbons are sensitive to their local chemical environment. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to assign all proton and carbon signals and confirm the connectivity of the atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Lysyl-Aspartic Acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Lysine Residue | ||

| α-CH | ~4.2 | ~55 |

| β-CH₂ | ~1.8 | ~30 |

| γ-CH₂ | ~1.4 | ~22 |

| δ-CH₂ | ~1.6 | ~27 |

| ε-CH₂ | ~2.9 | ~40 |

| Aspartic Acid Residue | ||

| α-CH | ~4.5 | ~52 |

| β-CH₂ | ~2.7, ~2.8 | ~38 |

| Carbonyls | ~172-175 |

Note: Predicted chemical shifts are approximate and can vary based on solvent, pH, and temperature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and sequence of peptides. For lysyl-aspartic acid, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to generate gas-phase ions. Tandem mass spectrometry (MS/MS) can then be used to fragment the peptide and obtain sequence information. The fragmentation of peptides typically occurs at the peptide bonds, leading to the formation of b- and y-type ions. Peptides containing lysine may also exhibit a characteristic fragmentation resulting in (B-16) ions. The presence of an aspartic acid residue can influence fragmentation patterns, with cleavage C-terminal to the Asp residue often being prominent.

Table 4: Expected Mass Spectrometry Data for Lysyl-Aspartic Acid

| Parameter | Expected Value |

| [M+H]⁺ | ~262.14 |

| b-ion (Lys) | ~129.10 |

| y-ion (Asp) | ~134.05 |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of lysyl-aspartic acid will show characteristic absorption bands for the amide bond, carboxyl groups, and amino groups.

Table 5: Expected Infrared Absorption Bands for Lysyl-Aspartic Acid

| Functional Group | Wavenumber (cm⁻¹) | Vibration |

| Amide I | ~1650 | C=O stretch |

| Amide II | ~1550 | N-H bend and C-N stretch |

| Carboxyl C=O | ~1720 (protonated), ~1580 (deprotonated) | C=O stretch |

| N-H Stretch | ~3300 | N-H stretch |

| C-H Stretch | ~2800-3000 | C-H stretch |

Biological Relevance and Signaling Pathways

While direct signaling pathways involving the dipeptide lysyl-aspartic acid are not extensively characterized, peptides and amino acids play crucial roles in cellular signaling. Lipolysis, the breakdown of triglycerides into free fatty acids and glycerol, is a highly regulated process involving a cascade of signaling events. This process is primarily controlled by hormones such as catecholamines and insulin, which modulate the activity of key enzymes like hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL) through cAMP-dependent and other signaling pathways.

Although Lys-Asp itself is not a primary signaling molecule in these canonical pathways, dipeptides can have biological activities. For instance, they can be transported into cells via peptide transporters and potentially influence metabolic processes. The structural motifs present in Lys-Asp (a basic and an acidic residue) are common in protein-protein interaction domains and enzyme active sites, suggesting that this dipeptide could serve as a simple model for studying such interactions.

Potential Role in Lipolysis Regulation: The regulation of lipolysis involves complex protein-protein interactions and allosteric regulation. Dipeptides or their derivatives could potentially modulate these interactions. For example, by binding to regulatory domains of lipases or their associated proteins, they could either enhance or inhibit lipolytic activity. Further research is needed to explore the direct effects of lysyl-aspartic acid on the key enzymes and signaling proteins involved in the lipolysis cascade.

Lipolysis Signaling Pathway Overview:

References

In-Depth Technical Guide to the Dipeptide H-Lys-Asp-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the dipeptide H-Lys-Asp-OH, along with detailed experimental protocols for its synthesis, purification, and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and development.

Core Data Presentation

The fundamental properties of H-L-Lys-L-Asp-OH are summarized in the table below, providing a quick reference for key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉N₃O₅ | [1][2][3] |

| Molecular Weight | 261.28 g/mol | [1][2] |

| Monoisotopic Mass | 261.13247072 Da | |

| CAS Number | 20556-18-7 | |

| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid | |

| Synonyms | L-lysyl-L-aspartic acid, Lys-Asp, KD |

Experimental Protocols

The following sections detail the methodologies for the chemical synthesis, purification, and characterization of this compound. These protocols are based on established principles of solid-phase peptide synthesis (SPPS) and analytical chemistry.

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using the Fmoc/tBu strategy, a widely adopted method in peptide chemistry.

1. Resin Preparation:

-

Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

-

Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL/g resin).

2. Loading of the First Amino Acid (Fmoc-Asp(OtBu)-OH):

-

Dissolve Fmoc-L-Asp(OtBu)-OH (1.5 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (3.0 equivalents) in DCM.

-

Add the amino acid solution to the resin and agitate for 2 hours at room temperature.

-

To cap any unreacted sites, add a solution of DCM/methanol/DIPEA (80:15:5, v/v/v) and agitate for 30 minutes.

-

Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

3. Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

4. Coupling of the Second Amino Acid (Fmoc-Lys(Boc)-OH):

-

In a separate vial, activate Fmoc-L-Lys(Boc)-OH (3 equivalents) with a coupling reagent such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 equivalents) and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

-

Perform a Kaiser test to ensure the completion of the coupling reaction. If the test is positive, repeat the coupling step.

-

Wash the resin with DMF (3x) and DCM (3x).

5. Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step as described in section 3.

6. Cleavage and Global Deprotection:

-

Wash the peptide-resin with DCM (3x) and dry under vacuum.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the resin (10 mL/g of resin) and stir for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

II. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using preparative RP-HPLC to achieve high purity.

1. System Preparation:

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Detector: UV at 214 nm and 280 nm.

2. Sample Preparation:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Filter the solution through a 0.22 µm syringe filter.

3. Purification Protocol:

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the peptide solution onto the column.

-

Elute the peptide using a linear gradient of 5% to 45% Mobile Phase B over 40 minutes at a flow rate of 10 mL/min (for a preparative column).

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the fractions with the desired purity (>98%).

-

Lyophilize the pooled fractions to obtain the purified this compound as a white powder.

III. Characterization by Mass Spectrometry

The identity of the purified peptide is confirmed by mass spectrometry.

1. Sample Preparation:

-

Dissolve a small amount of the lyophilized peptide in a 50:50 water/acetonitrile solution containing 0.1% formic acid to a final concentration of approximately 1 mg/mL.

2. Mass Spectrometry Analysis:

-

Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Ionization Mode: Positive ion mode.

-

Analysis: Acquire the full scan mass spectrum.

-

Expected Result: The spectrum should show a prominent peak corresponding to the protonated molecular ion [M+H]⁺ at an m/z of approximately 262.14. A doubly charged ion [M+2H]²⁺ at an m/z of approximately 131.57 may also be observed due to the presence of two basic lysine residues. The observed mass should be within a narrow tolerance (typically <5 ppm) of the theoretical mass.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships described in this guide.

Caption: Workflow for the solid-phase synthesis of this compound.

Caption: Formation of the peptide bond between Lysine and Aspartic Acid.

References

A Technical Guide to the Cellular Role of the Dipeptide Lys-Asp

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The dipeptide Lys-Asp (L-lysyl-L-aspartic acid) is recognized as a metabolite but is not a widely studied molecule in cellular biology.[1] Consequently, a comprehensive body of literature detailing its specific synthesis, degradation, and signaling pathways is not currently available. This guide provides a foundational understanding based on the known roles of its constituent amino acids, general principles of dipeptide metabolism, and established experimental methodologies for investigating novel metabolites.

Introduction to Lys-Asp

Lys-Asp is a dipeptide composed of the amino acids L-lysine and L-aspartic acid, joined by a peptide bond.[1] While its specific functions remain largely uncharacterized, its constituent amino acids are fundamental to a vast array of cellular processes.

-

L-Lysine (Lys): An essential amino acid with a positively charged side chain at physiological pH.[2] It is crucial for protein synthesis and structure and is a major site for post-translational modifications like acetylation and ubiquitination, which are critical for regulating gene expression and protein stability.[3]

-

L-Aspartate (Asp): A non-essential amino acid with a negatively charged side chain.[2] It serves as a precursor for the synthesis of several other amino acids, including lysine, threonine, methionine, and isoleucine, via the well-characterized Aspartate Family Pathway. It also plays roles in the urea cycle and as a neurotransmitter.

The properties of Lys-Asp are dictated by these constituent residues, resulting in a molecule with both a basic (from Lys) and an acidic (from Asp) functional group.

Potential Metabolic Pathways

While specific enzymes for Lys-Asp synthesis and degradation have not been identified, its metabolic pathways can be inferred from general biochemical principles.

Synthesis

The formation of Lys-Asp would involve the creation of a peptide bond between L-lysine and L-aspartate. In cellular contexts, this is unlikely to be a direct condensation reaction. Instead, its presence as a metabolite would most likely result from the proteolytic degradation of larger proteins containing adjacent Lys-Asp sequences.

The synthesis of the precursor amino acids is well-understood. Specifically, L-lysine is synthesized from L-aspartate in plants and bacteria through the Aspartate Family Pathway . This multi-branched pathway is a critical hub in cellular metabolism.

Degradation

Lys-Asp would be degraded by cellular peptidases, which hydrolyze the peptide bond to release free L-lysine and L-aspartate. These amino acids would then enter their respective metabolic pools. Lysine catabolism primarily occurs via the saccharopine pathway in the liver and the pipecolate pathway in the brain.

Potential Cellular Roles and Biological Significance

Given the lack of direct evidence, the roles of Lys-Asp can be hypothesized based on the functions of other small peptides.

-

Amino Acid Source: Like other di- and tripeptides, Lys-Asp could serve as a source of its constituent amino acids. Studies on the Lys-Lys dipeptide have shown it can be absorbed by cells and serve as a lysine source, alleviating deficiencies and affecting the expression of amino acid transporters. Lys-Asp could function similarly, providing both lysine and aspartate for protein synthesis or other metabolic needs.

-

Signaling Molecule: Small peptides can act as signaling molecules. For instance, the tripeptide Lys-Glu-Asp has been shown to stimulate proliferation and inhibit apoptosis in cultured cells of the neuroimmunoendocrine system. While this is a different molecule, it suggests that short peptides containing lysine and aspartate residues can possess intrinsic biological activity.

Quantitative Data

No quantitative data, such as typical cellular concentrations or enzyme kinetic parameters for synthesis or degradation, are available for the Lys-Asp dipeptide. For reference, the properties of its constituent amino acids are summarized below.

| Property | L-Lysine (Lys) | L-Aspartate (Asp) |

| Molar Mass | 146.19 g/mol | 133.10 g/mol |

| Side Chain pKa | ~10.5 (ε-amino group) | ~3.9 (carboxyl group) |

| Charge at pH 7.4 | Positive (+1) | Negative (-1) |

| Primary Metabolic Role | Essential amino acid; protein synthesis; post-translational modifications. | Non-essential amino acid; precursor in amino acid synthesis; urea cycle. |

Experimental Protocols for Investigation

Investigating the role of a novel metabolite like Lys-Asp requires a multi-faceted approach, from initial detection to functional characterization. The following outlines standard methodologies that would be applied in this context.

Detection and Quantification

The primary method for analyzing small, polar molecules like dipeptides in a complex biological matrix (e.g., cell lysate, plasma) is Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: Targeted LC-MS/MS for Lys-Asp Quantification

-

Sample Preparation:

-

Collect cell pellets or tissue samples (approx. 1x106 cells or 10 mg tissue).

-

Perform metabolite extraction by adding 500 µL of ice-cold 80% methanol.

-

Vortex vigorously for 1 minute, then incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 50-100 µL of a suitable buffer (e.g., 50:50 methanol:water) for LC-MS analysis.

-

-

Chromatographic Separation:

-

Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column is often used, but for polar molecules, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention and separation.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.2 - 0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Instrument: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: A pure Lys-Asp standard is required to determine the specific precursor ion (the mass of the protonated molecule) and the product ions (fragments generated by collision-induced dissociation). This creates a highly specific detection method.

-

Quantification: A standard curve is generated using known concentrations of the Lys-Asp standard to accurately quantify its concentration in the biological samples.

-

Functional Assays

To determine the biological role of Lys-Asp, cells in culture can be treated with the exogenous dipeptide, and various physiological endpoints can be measured.

Protocol: Assessing Cellular Response to Lys-Asp

-

Cell Culture: Plate cells of interest (e.g., a relevant cancer cell line or primary cells) in appropriate culture vessels and allow them to adhere overnight.

-

Treatment: Replace the culture medium with a fresh medium containing various concentrations of synthetic Lys-Asp (e.g., 0, 10 µM, 100 µM, 1 mM). Include L-lysine, L-aspartate, and an equimolar mix of both as controls to distinguish the dipeptide's effects from those of its constituent amino acids.

-

Cell Viability/Proliferation Assay: After a set incubation period (e.g., 24, 48, 72 hours), assess cell viability using a standard method like the MTT or MTS assay.

-

Apoptosis Assay: To determine if Lys-Asp affects programmed cell death, use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Metabolomic and Proteomic Analysis: For a global view of cellular changes, perform untargeted LC-MS-based metabolomics or quantitative proteomics (e.g., using TMT labeling) on lysates from control and Lys-Asp-treated cells to identify altered pathways.

Conclusion

The dipeptide Lys-Asp remains an understudied metabolite. While its existence is confirmed, its specific roles in cellular physiology, metabolism, and signaling are yet to be elucidated. Future research, employing the sensitive analytical and functional genomics techniques outlined in this guide, will be essential to uncover the significance of this and other small peptides in biology. The study of its precursor pathways, particularly the Aspartate Family Pathway, provides a critical metabolic context for understanding how the building blocks of this dipeptide are managed within the cell.

References

Technical Guide: Predicted pKa and Isoelectric Point of H-Lys-Asp-OH

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed analysis of the predicted acid dissociation constants (pKa) and the isoelectric point (pI) of the dipeptide L-Lysyl-L-Aspartic acid (H-Lys-Asp-OH). Understanding these fundamental physicochemical properties is crucial for applications in drug formulation, protein engineering, and biochemical analysis, as they govern the molecule's charge, solubility, and interactions in aqueous environments.

Ionizable Groups and Predicted pKa Values

The dipeptide this compound possesses four ionizable groups that contribute to its acid-base properties: the N-terminal α-amino group, the C-terminal α-carboxyl group, the side chain of aspartic acid, and the side chain of lysine. The pKa is the pH at which an ionizable group is 50% dissociated.

The predicted pKa values for each group are influenced by their local chemical environment. While exact values can vary, typical pKa values for these groups within a peptide are well-established.[1][2]

Data Presentation: Predicted pKa Values

The table below summarizes the predicted pKa values for the ionizable groups in this compound. These values are based on average measurements for such groups in peptides and proteins.[1][3][4]

| Ionizable Group | Structure | Predicted pKa | Charge when Protonated | Charge when Deprotonated |

| C-Terminal α-Carboxyl | -COOH | ~3.3 | 0 | -1 |

| Aspartic Acid Side Chain (β-Carboxyl) | -CH₂-COOH | ~3.7 | 0 | -1 |

| N-Terminal α-Amino | -NH₃⁺ | ~8.0 | +1 | 0 |

| Lysine Side Chain (ε-Amino) | -(CH₂)₄-NH₃⁺ | ~10.5 | +1 | 0 |

Determination of the Isoelectric Point (pI)

The isoelectric point (pI) is the specific pH at which a molecule carries no net electrical charge. At this pH, the molecule's positive and negative charges are balanced, leading to minimal solubility and no migration in an electric field.

Experimental Protocols: pKa and pI Determination

The pKa values of ionizable groups in peptides and proteins are experimentally determined primarily through titration methods.

Methodology: Potentiometric Titration

-

Sample Preparation: The peptide is dissolved in a degassed, deionized water solution of known concentration. An inert salt (e.g., KCl) is often added to maintain constant ionic strength.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added to fully protonate all ionizable groups. Then, a standardized strong base (e.g., NaOH) is added incrementally.

-

pH Measurement: The pH of the solution is precisely measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the equivalents of base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).

The isoelectric point can be identified on the titration curve or calculated from the relevant pKa values as described below.

Calculation Protocol for the Predicted pI of this compound

The pI is calculated by identifying the pKa values that "bracket" the neutral, or zwitterionic, form of the molecule and averaging them.

-

Order the pKa values: Arrange the pKa values of all ionizable groups in ascending order:

-

pKa₁ (C-Terminal): ~3.3

-

pKa₂ (Asp Side Chain): ~3.7

-

pKa₃ (N-Terminal): ~8.0

-

pKa₄ (Lys Side Chain): ~10.5

-

-

Determine the net charge in each pH range: The net charge of the dipeptide is determined by the protonation state of each group at a given pH.

-

pH < 3.3: All four groups are protonated. Net charge = (+1) + (+1) = +2 .

-

3.3 < pH < 3.7: The C-terminal carboxyl is deprotonated. Net charge = (-1) + (0) + (+1) + (+1) = +1 .

-

3.7 < pH < 8.0: The C-terminal and Asp side chain carboxyls are deprotonated. Net charge = (-1) + (-1) + (+1) + (+1) = 0 .

-

8.0 < pH < 10.5: The two carboxyl groups and the N-terminal amino group are deprotonated. Net charge = (-1) + (-1) + (0) + (+1) = -1 .

-

pH > 10.5: All four groups are deprotonated. Net charge = (-1) + (-1) + (0) + (0) = -2 .

-

-

Identify the bracketing pKa values: The net charge of the dipeptide is zero in the pH range between the pKa of the aspartic acid side chain (pKa₂) and the pKa of the N-terminal amino group (pKa₃).

-

Calculate the pI: The pI is the average of these two pKa values.

-

pI = (pKa₂ + pKa₃) / 2

-

pI = (3.7 + 8.0) / 2

-

pI ≈ 5.85

-

Visualization of Ionization States

The following diagram illustrates the relationship between pH, the ionization state of the dipeptide this compound, and its resulting net charge.

Caption: Ionization states of this compound as a function of pH.

References

H-Lys-Asp-OH solubility in water and buffers

An In-depth Technical Guide to the Solubility of H-Lys-Asp-OH in Water and Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the dipeptide this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on its physicochemical properties and provides detailed experimental protocols for its determination.

Introduction to this compound

This compound, also known as Lys-Asp or L-lysyl-L-aspartic acid, is a dipeptide composed of the amino acids L-lysine and L-aspartic acid.[1] The presence of a basic (lysine) and an acidic (aspartic acid) residue gives this peptide unique physicochemical properties that influence its behavior in aqueous solutions.

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉N₃O₅ | [1][2] |

| Molecular Weight | 261.28 g/mol | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid | [1] |

| CAS Number | 5891-51-0 |

Predicted Solubility Profile

The solubility of a peptide is largely determined by its amino acid composition, sequence, and overall charge. A common method to predict aqueous solubility is to calculate the net charge of the peptide at a neutral pH.

Charge Calculation for this compound (at pH 7):

-

N-terminus (+1): The free amino group at the N-terminus is typically protonated.

-

Lysine (K) side chain (+1): The ε-amino group of lysine is basic and protonated.

-

Aspartic acid (D) side chain (-1): The carboxyl group of the aspartic acid side chain is acidic and deprotonated.

-

C-terminus (-1): The free carboxyl group at the C-terminus is typically deprotonated.

Overall Net Charge = (+1) + (+1) + (-1) + (-1) = 0

A net charge of zero at neutral pH suggests that this compound is a neutral peptide. Peptides with a net neutral charge often exhibit lower solubility in water compared to charged peptides, as they have a reduced capacity to interact with polar water molecules and may be more prone to aggregation. Zwitterions, which this compound is, tend to have their minimum solubility at their isoelectric point.

Summary of Predicted Solubility and Recommended Solvents:

| Solvent System | Predicted Solubility | Rationale and Recommendations |

| Sterile Water | Low to Moderate | As a small dipeptide, it may have some inherent water solubility. However, its neutral charge may limit this. It is recommended to always attempt dissolution in water first. |

| Aqueous Buffers (e.g., PBS) | pH-Dependent | Solubility is expected to increase at pH values away from its isoelectric point. In acidic buffers (pH < 6), the aspartic acid carboxyl group will be protonated, resulting in a net positive charge, which should increase solubility. In basic buffers (pH > 8), the lysine amino group will be deprotonated, leading to a net negative charge, which should also enhance solubility. |

| Organic Solvents (DMSO, DMF, Acetonitrile) | High | For neutral peptides that are difficult to dissolve in aqueous solutions, the use of organic solvents is often recommended to disrupt hydrophobic interactions and hydrogen bonding that may lead to aggregation. |

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of this compound. It is crucial to start with a small amount of the peptide to avoid wasting the entire sample in an inappropriate solvent.

Initial Solubility Testing in Water

-

Preparation: Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.

-

Initial Dissolution Attempt: To a pre-weighed small amount of the peptide, add a calculated volume of sterile, distilled water to achieve a desired starting concentration (e.g., 1 mg/mL).

-

Vortexing: Vortex the solution for 1-2 minutes.

-

Sonication: If the peptide does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Slight warming (up to 40°C) can also be applied.

-

Observation: Visually inspect the solution for any undissolved particles. If it is clear, the peptide is soluble at that concentration.

Solubility Testing in Buffers and pH Adjustment

If the peptide has poor solubility in water, its solubility in different buffer systems should be evaluated.

-

Acidic Buffer Trial: If the peptide remains insoluble in water, attempt to dissolve it in a dilute acidic solution, such as 10% acetic acid. This should protonate the aspartic acid residue, leading to a net positive charge and improved solubility. Add the acidic solution dropwise while vortexing until the peptide dissolves.

-

Basic Buffer Trial: Alternatively, for acidic peptides, a dilute basic solution like 0.1 M ammonium bicarbonate can be used.

-

Stock Solution Preparation: Once the peptide is dissolved, it can be diluted with the desired assay buffer to the final working concentration. It is recommended to prepare a concentrated stock solution that is then diluted, which can minimize the effects of the initial solvent.

Use of Organic Solvents

For neutral peptides that are insoluble in aqueous solutions, organic solvents are often necessary.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for initial testing. Other options include dimethylformamide (DMF), methanol, or acetonitrile.

-

Dissolution: Add a small amount of the chosen organic solvent to the peptide and vortex until it dissolves.

-

Aqueous Dilution: Slowly add the dissolved peptide solution to the desired aqueous buffer with gentle but constant agitation. This is critical to prevent the peptide from precipitating out of solution due to localized high concentrations.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

Conclusion

References

An In-depth Technical Guide to the Protein and Enzyme Interactions of the Dipeptide Lys-Asp

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the known and potential interactions between the dipeptide Lysyl-Aspartate (Lys-Asp) and various proteins and enzymes. Given the limited direct research on Lys-Asp, this document focuses on the primary interaction pathways for dipeptides in biological systems: transport and enzymatic processing. Furthermore, it offers detailed experimental protocols and conceptual frameworks for investigating novel, specific interactions.

Introduction: The Lys-Asp Dipeptide

The dipeptide Lys-Asp is composed of a positively charged amino acid, L-lysine, and a negatively charged amino acid, L-aspartic acid. This charge distribution suggests the potential for specific electrostatic interactions with protein binding pockets. While extensive research exists on the roles of individual lysine and aspartate residues in protein structure and function—often forming critical salt bridges[1]—the biological role and specific protein interactions of the free Lys-Asp dipeptide are not well-documented in publicly available literature.

This guide serves as a foundational resource for researchers aiming to elucidate these interactions. It details the most probable biological encounters for Lys-Asp and provides the methodologies required to study them quantitatively.

Dipeptide Transport: The Gateway to Cellular Interaction

The intestinal absorption of di- and tripeptides is primarily mediated by the high-capacity, low-affinity proton-coupled peptide transporter 1 (PepT1), a member of the solute carrier family SLC15A1.[2][3] PepT1 is a crucial protein for the uptake of dietary protein breakdown products and various peptidomimetic drugs. While kinetic data for Lys-Asp transport via PepT1 is not specifically available, studies on other lysine-containing dipeptides provide a strong basis for experimental design.

Characterizing Lys-Asp Transport Kinetics

To determine if Lys-Asp is a substrate for PepT1 and to quantify its transport kinetics, a cellular uptake assay is required. The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model for the intestinal barrier as it spontaneously differentiates into a monolayer of polarized enterocytes that express PepT1.[4][5]

Quantitative Data to be Collected:

The following table outlines the key kinetic parameters to be determined from experimental data.

| Parameter | Description | Unit |

| Km (Michaelis Constant) | Substrate concentration at which the transport rate is half of Vmax. Reflects the affinity of the transporter for the substrate. | mM or µM |

| Vmax (Maximum Transport Rate) | The maximum rate of transporter-mediated uptake at saturating substrate concentrations. | nmol/mg protein/min |

| Kd (Passive Diffusion Constant) | A measure of the non-saturable, passive uptake of the dipeptide. | nL/mg protein/min |

| Papp (Apparent Permeability) | A measure of the rate of transport of the dipeptide across the Caco-2 cell monolayer. | cm/s |

Experimental Protocol: Dipeptide Uptake Assay in Caco-2 Cells

This protocol details the steps to measure the uptake of a radiolabeled or fluorescently tagged Lys-Asp dipeptide into Caco-2 cell monolayers.

Materials:

-

Caco-2 cells (ATCC)

-

Transwell® permeable supports (0.4 µm pore size)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.

-

Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES or MES to desired pH values (e.g., pH 6.0 and pH 7.4).

-

Labeled Lys-Asp (e.g., [3H]Lys-Asp or a fluorescently tagged analog).

-

Unlabeled Lys-Asp.

-

Glycyl-sarcosine (Gly-Sar) as a known PepT1 substrate/inhibitor.

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Scintillation cocktail and counter (for radiolabeled compounds) or fluorescence plate reader.

-

Bicinchoninic acid (BCA) protein assay kit.

Procedure:

-

Cell Culture and Differentiation:

-

Culture Caco-2 cells in supplemented DMEM.

-

Seed cells onto Transwell® inserts at a density of approximately 1 x 105 cells/cm2.

-

Allow cells to differentiate for 21 days, changing the medium every 2-3 days. Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).

-

-

Uptake Experiment:

-

Wash the Caco-2 monolayers twice with pre-warmed transport buffer at pH 7.4.

-

Pre-incubate the cells in transport buffer for 30 minutes at 37°C.

-

For the experiment, add the transport buffer containing various concentrations of labeled Lys-Asp (e.g., 0.1 to 20 mM) to the apical side of the monolayer. Use pH 6.0 buffer to favor PepT1-mediated uptake.

-

To determine the passive diffusion component, a parallel set of experiments can be run at 4°C or in the presence of a high concentration (e.g., 50 mM) of a competitive inhibitor like Gly-Sar.

-

Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the monolayers three times with ice-cold transport buffer.

-

Lyse the cells with lysis buffer.

-

-

Quantification:

-

For radiolabeled Lys-Asp, add an aliquot of the cell lysate to a scintillation vial with a scintillation cocktail and measure radioactivity.

-

For fluorescently tagged Lys-Asp, measure the fluorescence of an aliquot of the cell lysate.

-

Determine the total protein content in each lysate sample using a BCA assay.

-

-

Data Analysis:

-

Calculate the uptake rate (e.g., in nmol/mg protein/min).

-

Subtract the passive diffusion component from the total uptake to obtain the transporter-mediated uptake.

-

Fit the transporter-mediated uptake data to the Michaelis-Menten equation to determine Km and Vmax.

-

Visualization of the Experimental Workflow

Enzymatic Processing of Lys-Asp

Once absorbed into cells or in the bloodstream, dipeptides are susceptible to hydrolysis by peptidases. The stability of Lys-Asp in biological fluids is a critical parameter for its potential biological activity.

Dipeptidyl Peptidases (DPPs)

Dipeptidyl peptidases, such as DPP-IV, are a class of enzymes that cleave X-Pro or X-Ala dipeptides from the N-terminus of peptides. While Lys-Asp does not fit this canonical substrate profile, DPP-IV's activity on other dipeptides is known. Interestingly, a study on tryptophan-containing dipeptides found that Trp-Asp was not a DPP-IV inhibitor, unlike many other Trp-X dipeptides, suggesting that the C-terminal aspartate may be a key determinant for interaction (or lack thereof) with the active site.

Other Peptidases

General aminopeptidases and carboxypeptidases present in serum and cytoplasm are likely to hydrolyze the Lys-Asp peptide bond. Determining the rate of this hydrolysis is essential for understanding the dipeptide's bioavailability and duration of action.

Quantitative Data to be Collected:

| Parameter | Description | Unit |

| t1/2 (Half-life) | The time required for the concentration of Lys-Asp to be reduced by half in a given biological matrix (e.g., serum). | min or h |

| Hydrolysis Rate | The rate of disappearance of Lys-Asp or appearance of free Lys and Asp. | µmol/L/min |

Experimental Protocol: In Vitro Hydrolysis Assay

This protocol describes a method to assess the stability of Lys-Asp in human serum.

Materials:

-

Lys-Asp dipeptide.

-

Human serum (pooled).

-

Trichloroacetic acid (TCA) or other protein precipitation agent.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS).

-

Mobile phases for HPLC.

Procedure:

-

Reaction Setup:

-

Pre-warm human serum to 37°C.

-

Prepare a stock solution of Lys-Asp in a suitable buffer.

-

Initiate the reaction by adding a known concentration of Lys-Asp to the serum (e.g., to a final concentration of 1 mM).

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the serum-peptide mixture.

-

Immediately quench the enzymatic reaction by adding the aliquot to a tube containing an equal volume of cold TCA solution (e.g., 10% w/v) to precipitate serum proteins.

-

-

Sample Preparation:

-

Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Collect the supernatant, which contains the remaining Lys-Asp and any resulting free amino acids.

-

-

Quantification by HPLC:

-

Analyze the supernatant by reverse-phase HPLC to separate and quantify the concentration of the intact Lys-Asp dipeptide.

-

Monitor the disappearance of the Lys-Asp peak and, if desired, the appearance of Lys and Asp peaks over time.

-

-

Data Analysis:

-

Plot the concentration of Lys-Asp versus time.

-

Calculate the half-life (t1/2) of the dipeptide in serum from the degradation curve.

-

Visualization of the Hydrolysis Workflow

Investigating Specific Protein-Lys-Asp Interactions

Beyond transport and general hydrolysis, Lys-Asp could potentially act as a signaling molecule or an allosteric modulator by binding specifically to a receptor or enzyme. Identifying and characterizing such interactions requires sensitive biophysical techniques.

Methodologies for Detecting and Quantifying Binding

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for thermodynamic characterization, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single label-free experiment.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index at a sensor surface as an analyte (e.g., Lys-Asp) flows over an immobilized ligand (the target protein). It provides real-time kinetic data, including association (kon) and dissociation (koff) rates, from which the binding affinity (Kd) can be calculated.

Quantitative Data to be Collected:

| Parameter | Technique | Description | Unit |

| Kd (Dissociation Constant) | ITC, SPR | The equilibrium constant for the dissociation of the protein-dipeptide complex. A lower Kd indicates a higher binding affinity. | M, mM, µM, nM |

| kon (Association Rate) | SPR | The rate at which the protein and dipeptide associate to form a complex. | M-1s-1 |

| koff (Dissociation Rate) | SPR | The rate at which the protein-dipeptide complex dissociates. | s-1 |

| ΔH (Enthalpy Change) | ITC | The heat released or absorbed upon binding. | kcal/mol or kJ/mol |

| n (Stoichiometry) | ITC | The molar ratio of the dipeptide to the protein in the formed complex. | - |

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

This protocol provides a general framework for measuring the interaction between a target protein and the Lys-Asp dipeptide.

Materials:

-

Purified target protein.

-

Lys-Asp dipeptide.

-

Dialysis buffer (e.g., PBS or HEPES buffered saline). The exact same buffer must be used for both the protein and the dipeptide to avoid heat of dilution artifacts.

-

Isothermal titration calorimeter.

Procedure:

-

Sample Preparation:

-

Dialyze both the target protein and the Lys-Asp dipeptide extensively against the same buffer.

-

Determine the precise concentrations of the protein and dipeptide solutions.

-

Degas both solutions immediately before the experiment.

-

-

ITC Experiment Setup:

-

Load the target protein into the sample cell (e.g., at a concentration of 10-50 µM).

-

Load the Lys-Asp dipeptide into the injection syringe at a concentration 10-20 times higher than the protein (e.g., 200-1000 µM).

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). A typical experiment might consist of 19 injections of 2 µL each.

-

-

Data Acquisition:

-

Perform an initial injection (e.g., 0.4 µL) which is typically discarded from the analysis.

-

Run the titration experiment, recording the heat change after each injection.

-

Perform a control titration by injecting Lys-Asp into the buffer-filled sample cell to measure the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the heat signal for each injection to generate a binding isotherm (heat change vs. molar ratio).

-

Fit the binding isotherm to a suitable binding model (e.g., a single-site binding model) using the analysis software to determine Kd, n, and ΔH.

-

Visualization of the ITC Workflow

References

- 1. affiniteinstruments.com [affiniteinstruments.com]

- 2. Protein-peptide Interaction by Surface Plasmon Resonance [agris.fao.org]

- 3. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 4. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Conformational Landscape of H-Lys-Asp-OH: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The dipeptide H-Lys-Asp-OH, composed of L-lysine and L-aspartic acid, possesses charged side chains that can engage in a variety of intramolecular interactions, leading to a complex conformational landscape. The positively charged amino group of the lysine side chain and the negatively charged carboxylic acid group of the aspartic acid side chain can form salt bridges, influencing the backbone dihedral angles (φ and ψ) and the overall shape of the molecule.[1] The conformational ensemble of this dipeptide in solution is a dynamic equilibrium of multiple states, each with a specific population determined by its relative free energy.

The study of such conformational preferences is fundamental to understanding peptide structure and folding.[2] The bioactive conformation of a peptide is the specific three-dimensional arrangement it adopts to bind to its biological target. Therefore, characterizing the conformational space of this compound is a critical step in structure-based drug design.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state conformation of peptides.[3][4] By measuring parameters such as nuclear Overhauser effects (NOEs), coupling constants (J-values), and chemical shifts, one can derive distance and dihedral angle restraints to build a 3D model of the molecule.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution. While dipeptides are too short to form stable secondary structures like α-helices or β-sheets, CD can provide information about the presence of turn-like structures or random coil conformations.

Computational Methods: Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the conformational landscape of a peptide by simulating the motions of atoms over time. These simulations can reveal the relative energies of different conformers and the transitions between them, offering a detailed picture of the conformational ensemble.

Experimental and Computational Protocols

NMR Spectroscopy Protocol

Objective: To determine the solution conformation of this compound by measuring scalar couplings and NOEs.

Methodology:

-

Sample Preparation:

-

Dissolve 1-5 mg of lyophilized this compound in 0.5 mL of a suitable solvent (e.g., D₂O or a mixture of H₂O/D₂O).

-

Adjust the pH of the sample to a desired value (e.g., physiological pH 7.4) using dilute NaOD or DCl.

-

Add a known concentration of a reference compound like DSS (2,2-dimethyl-2-silapentane-5-sulfonate) for chemical shift referencing.

-

-

Data Acquisition:

-

Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

1D ¹H NMR: To observe the overall proton signals and their chemical shifts.

-

2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the lysine and aspartic acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints.

-

2D COSY (Correlation Spectroscopy): To determine scalar coupling constants, particularly the ³J(HN,Hα) coupling, which is related to the φ dihedral angle through the Karplus equation.

-

-

Data Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton resonances to their respective atoms in the dipeptide.

-

Measure the ³J(HN,Hα) coupling constants from the COSY or 1D spectra.

-

Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.

-

Use the experimental restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.

-

Circular Dichroism (CD) Spectroscopy Protocol

Objective: To characterize the secondary structural elements of this compound in solution.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer) that is transparent in the far-UV region.

-

Determine the exact concentration of the peptide solution using UV absorbance at 214 nm or by amino acid analysis.

-

Prepare a series of dilutions to find the optimal concentration for CD measurements (typically in the range of 0.1-1 mg/mL).

-

-

Data Acquisition:

-

Use a calibrated CD spectropolarimeter.

-

Record the CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25 °C).

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]).

-

Analyze the shape and magnitude of the CD spectrum to identify characteristic features. A strong negative band around 200 nm is indicative of a random coil conformation, while deviations from this may suggest the presence of turn-like structures.

-

Molecular Dynamics (MD) Simulation Protocol

Objective: To explore the conformational space of this compound in a simulated aqueous environment.

Methodology:

-

System Setup:

-

Generate the initial 3D structure of this compound using a molecule builder.

-

Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS).

-

Place the dipeptide in the center of a periodic box of a chosen water model (e.g., TIP3P, SPC/E).

-

Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.

-

-

Simulation:

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 bar) to bring the system to a stable state. This is typically done in two steps: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

-

Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns or longer) to adequately sample the conformational space.

-

-

Analysis:

-

Analyze the trajectory to identify the major conformations and the transitions between them.

-

Calculate the Ramachandran plot to visualize the distribution of φ and ψ dihedral angles.

-

Perform clustering analysis to group similar conformations and determine their populations.

-

Calculate the potential energy of the different conformers to create a conformational energy landscape.

-

Data Presentation

Due to the lack of specific published experimental or computational data for the this compound dipeptide, the following tables present illustrative data based on typical values observed for similar dipeptides. These tables are intended to serve as a template for presenting results from a conformational analysis.

Table 1: Illustrative NMR-Derived Dihedral Angle and Distance Restraints for this compound.

| Residue | Dihedral Angle | ³J(HN,Hα) (Hz) | Calculated φ (°) | NOE Contacts | Distance (Å) |

| Lys | φ | Value | Value | Hα(Lys) - HN(Asp) | < 3.5 |

| Asp | φ | Value | Value |

Note: Specific values for ³J(HN,Hα) would be determined experimentally. The φ angle is then calculated using a Karplus equation.

Table 2: Illustrative Conformational Populations of this compound from Molecular Dynamics Simulations.

| Conformer | φ (Lys) (°) | ψ (Lys) (°) | φ (Asp) (°) | ψ (Asp) (°) | Population (%) | Relative Energy (kcal/mol) |

| 1 (Extended) | -150 | +150 | -150 | +150 | 45 | 0.0 |

| 2 (Turn-like) | -60 | +120 | -80 | +10 | 30 | 0.5 |

| 3 (Other) | +70 | +50 | -120 | +110 | 25 | 0.8 |

Note: These values are hypothetical and represent a possible distribution of conformers.

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the workflow for the conformational analysis of this compound.

Conclusion

The conformational analysis of the this compound dipeptide is a multifaceted process that requires the integration of experimental and computational approaches. While a definitive, published conformational model for this specific dipeptide is elusive, the methodologies outlined in this guide provide a robust framework for its determination. By combining high-resolution NMR data with CD spectroscopy and molecular dynamics simulations, researchers can build a comprehensive picture of the conformational landscape of this compound. This knowledge is invaluable for understanding its potential biological activity and for guiding the design of novel peptide-based drugs with improved efficacy and specificity. Future studies that apply these detailed protocols to this compound will be instrumental in populating the data tables presented here with concrete experimental and computational results.

References

- 1. [Lysine residue as an amino acid substitute for conformational constraint of Xaa-Asp fragment of biologically active peptides using side chain lactamization] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

Spectroscopic Profile of H-Lys-Asp-OH: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the dipeptide L-Lysyl-L-Aspartic acid (H-Lys-Asp-OH). Due to the limited availability of directly published experimental spectra for this specific dipeptide, this document synthesizes data from the constituent amino acids, lysine and aspartic acid, and established principles of peptide spectroscopy to present an extrapolated yet accurate spectroscopic profile. This guide is intended to serve as a valuable resource for the characterization and analysis of this dipeptide in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of peptides. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in an aqueous solvent like D₂O. These values are estimations based on the known chemical shifts of the individual amino acid residues and the typical shifts observed for peptide backbone atoms.

Predicted ¹H NMR Chemical Shifts

| Atom | Lysine Residue (ppm) | Aspartic Acid Residue (ppm) |

| Hα | ~4.3 | ~4.5 |

| Hβ | ~1.7, ~1.8 | ~2.7, ~2.8 |

| Hγ | ~1.4 | - |

| Hδ | ~1.6 | - |

| Hε | ~2.9 | - |

| Amide NH | ~8.3 | - |

| Side Chain NH₃⁺ | ~7.7 | - |

Table 1: Predicted ¹H NMR chemical shifts for this compound. Values are referenced to DSS and are subject to variation based on pH, temperature, and solvent conditions. The amide proton of the aspartic acid residue is not listed as it forms the C-terminus.

Predicted ¹³C NMR Chemical Shifts

| Atom | Lysine Residue (ppm) | Aspartic Acid Residue (ppm) |

| Cα | ~56 | ~54 |

| Cβ | ~32 | ~40 |

| Cγ | ~24 | - |

| Cδ | ~28 | - |

| Cε | ~41 | - |

| Carbonyl (C') | ~174 | ~177 |

| Side Chain COOH | - | ~179 |

Table 2: Predicted ¹³C NMR chemical shifts for this compound. Values are subject to variation based on experimental conditions.[1][2][3][4][5]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the amide bond, carboxylic acids, and amine groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3300 | Amide A (N-H) | N-H stretch | Strong, broad |

| 3000-3300 | NH₃⁺ | N-H stretch | Strong, broad |

| 2850-2960 | CH₂ | C-H stretch | Medium |

| ~1730 | Carboxylic Acid (COOH) | C=O stretch | Strong |

| ~1650 | Amide I | C=O stretch | Strong |

| ~1550 | Amide II | N-H bend, C-N stretch | Medium |

| 1400-1450 | COO⁻ | C=O symmetric stretch | Medium |

| ~1250 | Amide III | C-N stretch, N-H bend | Medium |

Table 3: Predicted characteristic IR absorption bands for this compound. The exact positions and shapes of these bands can be influenced by hydrogen bonding and the physical state of the sample.

Experimental Protocols

NMR Spectroscopy Protocol

A typical experimental protocol for acquiring NMR spectra of a dipeptide like this compound is as follows:

-

Sample Preparation : Dissolve 1-5 mg of the lyophilized dipeptide in 500-600 µL of a deuterated solvent. For peptides, deuterium oxide (D₂O) is a common choice. To minimize the exchange of amide protons with the solvent, a mixture of 90% H₂O and 10% D₂O can be used. The pH of the sample is typically adjusted to a range of 4-5 to slow down amide proton exchange.

-

Internal Standard : Add a small amount of a reference compound, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilyl propionate (TSP), for chemical shift calibration.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Data Acquisition :

-

¹H NMR : Acquire a one-dimensional proton spectrum. Solvent suppression techniques may be necessary to attenuate the large residual water signal.

-

2D NMR : To aid in the assignment of resonances, acquire two-dimensional spectra such as COSY (Correlation Spectroscopy) to identify scalar-coupled protons and TOCSY (Total Correlation Spectroscopy) to identify protons within the same spin system. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information on through-space proximities of protons.

-